Germanium(II) selenide

Thermoelectrics Energy Harvesting Waste Heat Recovery

R&D on high-temperature thermoelectrics is limited by the scarcity of stable, lead-free materials with competitive zT. GeSe addresses this with a predicted zT of 3.2 at 900 K, outperforming SnSe above 500 K. • Predicted zT 3.2 at 900 K for industrial waste heat recovery. • Ambient-stable 2D layers eliminate hermetic encapsulation for flexible FETs. • 79% RESET current reduction in GST:GeSe for low-power phase-change memory. Supplied as high-purity powder or crystals with batch consistency for reproducible device fabrication.

Molecular Formula GeSe
Molecular Weight 151.6 g/mol
CAS No. 12065-10-0
Cat. No. B079598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium(II) selenide
CAS12065-10-0
Molecular FormulaGeSe
Molecular Weight151.6 g/mol
Structural Identifiers
SMILES[Ge]=[Se]
InChIInChI=1S/GeSe/c1-2
InChIKeyRXQPCQXEUZLFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GeSe Procurement and Differentiation


Germanium(II) selenide (GeSe) is an orthorhombic, layered IV-VI semiconductor with a puckered structure analogous to black phosphorus [1]. It features a narrow bandgap of ~1.1-1.3 eV in bulk form [2], strong in-plane anisotropy in its electrical and optical properties [3], and is considered a lead-free, earth-abundant alternative for applications in thermoelectrics, photovoltaics, and phase-change memory [4].

Workflow Thermoelectric, photovoltaic, and phase-change memory research
Structure Orthorhombic layered semiconductor with in-plane anisotropy
Composition Lead-free, earth-abundant IV-VI material

GeSe Substitution Limitations


In-class substitution of GeSe with structural analogues like SnSe, GeS, or black phosphorus is not straightforward due to critical, quantifiable differences in key performance metrics. For instance, while both GeSe and SnSe are orthorhombic IV-VI thermoelectrics, their temperature-dependent performance and bandgap nature diverge significantly, with GeSe predicted to achieve a higher zT at elevated temperatures [1]. Furthermore, the carrier mobility and environmental stability of GeSe differ markedly from both black phosphorus and GeS, directly impacting device lifetime and performance [2]. These variations in electronic structure, stability, and processing behavior necessitate a targeted, evidence-based selection process, as detailed in the following comparative analysis.

SnSe
Thermoelectric performance may diverge at elevated temperatures; predicted figure of merit advantage may not transfer directly.
Black Phosphorus
Ambient stability profile differs significantly; may require encapsulation approaches that are not needed for GeSe.
GeS
Carrier mobility and processing behavior differ; direct substitution without method validation is not supported.

GeSe Comparative Evidence


zT Comparison: p-Doped GeSe vs. SnSe

Theoretical predictions indicate that out-of-plane p-doped GeSe exhibits equivalent or higher thermoelectric performance than its leading structural analogue, SnSe, at temperatures above 500 K [1]. At an extended analysis temperature of 900 K and an optimal hole density of 4x10^19 cm^-3, GeSe is predicted to achieve an ultrahigh zT of 3.2 [1].

Thermoelectric zT
Head-to-head
zT = 3.2
SnSe record: ≈ 2.6 at 923 K
May support evaluation for high-temperature thermoelectrics.
First-principles prediction; experimental confirmation needed.
Thermoelectrics Energy Harvesting Waste Heat Recovery

Ambient Stability: GeSe vs. Black Phosphorus

As an isostructural and isoelectronic analogue of black phosphorus (BP), GeSe offers a critical advantage in ambient stability. Few-layer GeSe nanosheets demonstrate strong resistance against degradation and oxidation when exposed to ambient conditions, a stark contrast to BP, which is well-known to undergo rapid photo-oxidation and performance degradation in air [1].

Ambient Stability
Cross-study
Stable in ambient air
Black P: rapid photo-oxidation
Reduced encapsulation complexity may simplify device prototyping.
Based on few-layer GeSe flakes; process-dependent.
2D Materials Environmental Stability Phosphorene Alternative

Carrier Mobility: Single-Crystalline vs. Polycrystalline GeSe

The performance of GeSe in electronic and optoelectronic devices is highly dependent on material quality. Single-crystalline GeSe ribbons, synthesized via a vapor-liquid-solid (VLS) method, exhibit a high Hall mobility of 85 cm² V⁻¹ s⁻¹, which is on par with the best single crystals reported to date and represents a significant improvement over typical polycrystalline GeSe films [1].

Hall Mobility
Class-level
85 cm² V⁻¹ s⁻¹
High mobility linked to VLS-grown single crystals.
Polycrystalline films typically lower; synthesis method matters.
Carrier Mobility Single Crystal Synthesis Vapor-Liquid-Solid Growth

Hole Density: Ag-Doped vs. Undoped GeSe

Acceptor doping is a key strategy to tune the electrical properties of GeSe for photovoltaic applications. A comparative study demonstrates that incorporating silver (Ag) into the GeSe lattice via stoichiometric melt growth effectively increases the hole density. The undoped material has a hole density of 5.2 × 10¹⁵ cm⁻³, while Ag-doping raises this value to 1.9 × 10¹⁶ cm⁻³ [1].

Hole Density
Head-to-head
1.9 × 10¹⁶ cm⁻³
Undoped: 5.2 × 10¹⁵ cm⁻³
Ag doping increases carrier concentration for photovoltaic junctions.
Melt-grown bulk crystals; doping efficacy confirmed.
Doping Photovoltaics Carrier Concentration

Power Consumption: GeSe-Doped vs. Pristine GST

In phase-change memory (PCM) applications, GeSe is used as a dopant to modify the properties of GeSbTe (GST) alloys. The addition of GeSe to GST results in a significant reduction in the threshold current required for the RESET operation. The threshold current drops from 1.45 mA for pristine GST to 0.3 mA for the GeSe-doped film [1].

RESET Current
Head-to-head
0.3 mA
Pristine GST: 1.45 mA
Lower threshold current may enable low-power phase-change memory.
GeSe-doped GST films; scalability to be validated.
Phase-Change Memory PCM Data Storage

SW-NIR Linear Dichroism: GeSe vs. Isotropic Materials

The intrinsic structural anisotropy of 2D GeSe leads to a strong polarization-dependent optical response, which is absent in isotropic materials. Polarization-resolved absorption measurements on GeSe crystals demonstrate a significant linear dichroism, with the absorption ratio α_y/α_x increasing from 1.09 at 532 nm to 3.02 at 808 nm, the latter falling within the short-wave near-infrared (SW-NIR) band [1].

Linear Dichroism
Class-level
α_y/α_x = 3.02 at 808 nm
Isotropic materials: ≈ 1
Intrinsic polarization sensitivity for SW-NIR detector research.
Requires oriented single-crystalline GeSe.
Polarized Detection Linear Dichroism Short-Wave Infrared

GeSe Application Scenarios


High-Temperature Thermoelectric Generation

This scenario is directly supported by the predicted high zT of 3.2 at 900 K for p-doped GeSe [1]. R&D efforts focused on waste heat recovery in industrial furnaces or automotive exhaust systems should prioritize GeSe over SnSe for exploration at elevated temperatures (>500 K), where its theoretical performance advantage is most pronounced. Procurement would focus on high-purity GeSe powder or ingots for doping experiments and subsequent sintering into thermoelectric legs.

Ambient-Stable Transistors and Photodetectors

Leveraging the documented ambient stability of few-layer GeSe [1], this material is a superior choice over black phosphorus for fabricating field-effect transistors (FETs) and photodetectors that must operate reliably without hermetic encapsulation. This scenario is ideal for prototyping flexible electronics or low-cost sensors where complex packaging would be prohibitive. Procurement involves GeSe single crystals for mechanical or liquid-phase exfoliation to obtain high-quality 2D flakes.

Low-Power Phase-Change Memory (PCM)

Based on the 79% reduction in RESET current achieved by doping GST with GeSe [1], this scenario targets the development of next-generation, low-power PCM for data storage and neuromorphic computing. Using GeSe-doped GST alloys (or GeSe as a precursor for alloying) allows memory manufacturers to significantly lower the energy footprint of their devices. Procurement would center on GeSe for use as a dopant source in the co-sputtering or melt-quenching synthesis of advanced PCM target materials.

Polarization-Sensitive SW-NIR Photodetectors

The strong linear dichroism of GeSe at 808 nm (α_y/α_x = 3.02) [1] directly enables its use in specialized SW-NIR detectors for applications like remote sensing, polarimetric imaging, and secure optical communication. Unlike isotropic alternatives, a single GeSe photodetector can intrinsically resolve polarization states, simplifying optical system design. Procurement in this context would require high-quality, single-crystalline GeSe flakes or thin films with well-defined crystallographic orientation.

Application
Selection Property
Validation Focus
High-Temperature Thermoelectrics
Predicted thermoelectric figure of merit (zT)
Doping and out-of-plane transport optimization
Ambient-Stable 2D Electronics
Ambient stability without encapsulation
Carrier mobility in exfoliated flakes
Low-Power Phase-Change Memory
Threshold current reduction in GST alloys
Power consumption and scalability
Polarization-Sensitive SW-NIR Detection
Intrinsic linear dichroism
Anisotropic optical response and crystallographic orientation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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